2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
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Overview
Description
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a complex organic compound with significant applications in medicinal chemistry. This compound features a pyrimidine core substituted with a pyridinyl group and a piperazine ring, which is further modified with a methylsulfonyl group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Substitution with Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic aromatic substitution reaction, often using a halogenated pyridine and a strong base.
Piperazine Ring Addition: The piperazine ring is added through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.
Methylsulfonyl Group Introduction: The final step involves the sulfonylation of the piperazine nitrogen using a methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would be implemented to reduce environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the pyridinyl group, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. It serves as a probe to understand the binding affinities and specificities of biological targets.
Medicine
In medicinal chemistry, 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug screening and optimization.
Mechanism of Action
The mechanism of action of 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biological pathways. The exact mechanism depends on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine: Unique due to its specific substitution pattern and functional groups.
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Lacks the pyridinyl group, which may alter its biological activity.
2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure but with a different position of the pyridinyl group, potentially affecting its binding properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-6-(4-methylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-12-17-14(19-13-5-3-4-6-16-13)11-15(18-12)20-7-9-21(10-8-20)24(2,22)23/h3-6,11H,7-10H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYFNBBGPMTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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